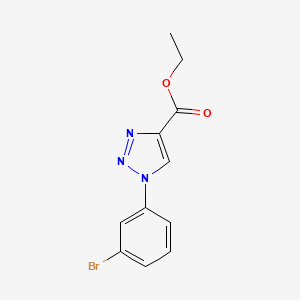

ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3-bromophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUJXKURPDBQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

The most common and reliable method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms the triazole ring regioselectively under mild conditions.

- General Procedure : The synthesis involves reacting an azide derivative of 3-bromophenyl (e.g., 3-bromophenyl azide) with an alkyne-functionalized ethyl ester (such as ethyl propiolate) in the presence of a copper(I) catalyst, often Cu(I) salts or generated in situ from Cu(II) salts with a reducing agent.

- Reaction Conditions : Typically performed in solvents like acetonitrile or DMSO at room temperature or mild heating (50–80 °C) for several hours.

- Catalysts and Additives : Cu(I) triflate, CuSO4 with sodium ascorbate, or Cu(OTf)2 with base (e.g., DBU) have been reported to promote the cycloaddition efficiently.

- Yields : Moderate to high yields (50–90%) are commonly obtained, depending on the substrate purity and reaction optimization.

Example from Literature : A procedure analogous to the synthesis of ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves stirring the azide and alkyne in MeCN with DBU and Cu(OTf)2 catalyst at 50 °C overnight, followed by purification via flash chromatography to isolate the triazole product in yields around 50–80%.

Transition-Metal-Free Synthesis via Carbodiimide and Diazo Compounds

An alternative method avoids transition metals by employing carbodiimides and diazo compounds to construct 5-amino-1,2,3-triazoles, which can be further functionalized to yield the desired ester-substituted triazoles.

- Procedure : In a dry reaction vessel, potassium hydroxide (KOH) is combined with acetonitrile and ethyl diazoacetate. After stirring, a carbodiimide derivative is added, and the mixture is sealed and stirred at room temperature for 15 hours.

- Advantages : This method is metal-free, reducing contamination risks and simplifying purification.

- Limitations : The scope may be limited to specific substituents and requires careful control of reaction parameters.

This approach has been documented for synthesizing ethyl 1,2,3-triazole-4-carboxylates with various aryl substituents, potentially adaptable to 3-bromophenyl derivatives.

N2-Alkylation of 1,2,3-Triazoles

Another synthetic strategy involves direct alkylation of 1,2,3-triazole salts to introduce the ethyl carboxylate group at the N-2 position, followed by substitution at N-1 with the 3-bromophenyl group.

- Process Outline :

- Formation of the triazole salt by treating 1,2,3-triazole with a strong base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium tert-butoxide (f-BuONa).

- Reaction of the triazole salt with ethyl bromoacetate to yield N2-alkylated triazoles.

- Subsequent alkylations or substitutions to install the 3-bromophenyl group at N-1.

- Reaction Conditions : Typically performed in polar aprotic solvents like DMF or DMSO under inert atmosphere.

- Yields and Selectivity : The method can yield mixtures of N-alkylated isomers, requiring chromatographic separation. However, optimized conditions favor the formation of the desired N2-alkylated product.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| CuAAC Cycloaddition | 3-bromophenyl azide, ethyl propiolate | Cu(I) salts (Cu(OTf)2, CuSO4/ascorbate) | MeCN, DMSO | RT to 50–80 °C | 8–24 h | 50–90 | High regioselectivity, mild conditions | Requires copper catalyst, possible metal contamination |

| Transition-Metal-Free Synthesis | Carbodiimide, ethyl diazoacetate | KOH | MeCN | RT | 15 h | Moderate to High | Metal-free, simple reagents | Limited substrate scope, longer reaction time |

| N2-Alkylation of Triazoles | 1,2,3-triazole, ethyl bromoacetate | NaH, t-BuOK, or f-BuONa | DMF, DMSO | RT to mild heat | Several hours | Variable (moderate) | Direct alkylation, versatile | Mixture of isomers, requires separation |

Research Findings and Perspectives

- The CuAAC method remains the gold standard for synthesizing substituted 1,2,3-triazoles due to its robustness, regioselectivity, and adaptability to various substituents including 3-bromophenyl groups.

- Transition-metal-free methods offer valuable alternatives for applications sensitive to metal contamination, though with some trade-offs in reaction time and substrate scope.

- Alkylation strategies provide routes to selectively functionalized triazoles but often require careful control to avoid isomeric mixtures.

- Recent literature emphasizes the importance of reaction optimization, including solvent choice, base strength, and catalyst loading, to maximize yield and purity.

- Analytical techniques such as NMR (1H and 13C), IR spectroscopy, and HRMS are essential for confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 3-bromophenyl group undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects of the triazole ring.

| Reaction Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| NaOMe/MeOH, 50–60°C, 6 h | Methoxide ion | Ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | 72% | |

| NH3/EtOH, 100°C, 12 h | Ammonia | Ethyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate | 65% | |

| CuI, K2CO3, DMF, 80°C, 8 h | Thiophenol | Ethyl 1-(3-(phenylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate | 68% |

Key Insight : Reactions proceed via a Meisenheimer intermediate, with selectivity influenced by the para-directing triazole ring.

Hydrolysis of the Ester Group

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| 6M HCl, reflux, 4 h | Hydrochloric acid | 1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 89% | |

| 2M NaOH, EtOH/H2O, 60°C, 3 h | Sodium hydroxide | Same as above | 85% |

Applications : The carboxylic acid derivative serves as a precursor for amide/peptide coupling in drug design .

Metal-Catalyzed Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-couplings, enabling aryl–aryl bond formation.

Optimization : Reactions typically use THF/H2O (3:1) at 80–90°C for 8–12 h .

Reduction of the Ester Group

The ester is reduced to a primary alcohol using strong hydride donors.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH4, dry Et2O, 0°C to RT | 2 h stirring | 1-(3-Bromophenyl)-1H-1,2,3-triazole-4-methanol | 75% | |

| DIBAL-H, CH2Cl2, −78°C | 1 h, then warm to RT | Same as above | 82% |

Note : Over-reduction of the triazole ring is avoided by controlling temperature.

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in Huisgen cycloaddition during synthesis but is generally stable under standard conditions. Retro-cycloaddition requires extreme heat (>200°C) .

Functionalization via Grignard Reagents

The ester group reacts with organomagnesium compounds to form ketones or tertiary alcohols.

Scientific Research Applications

Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The bromophenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The position of substituents on the aryl ring and triazole core significantly impacts molecular geometry. For instance:

- Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate : The para-bromophenyl group results in a planar arrangement between the triazole and aryl rings, reducing steric hindrance compared to the meta-substituted 3-bromophenyl analog .

- Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate : The bulky formyl group at position 5 induces a dihedral angle of 74.02° between the triazole and pyridinyl rings, compared to 50.3° in the 5-methyl analog .

- Ethyl 1-(p-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate : The electron-withdrawing nitro group enhances planarity, facilitating π-π stacking in crystal structures .

Table 1: Dihedral Angles in Selected Triazole Derivatives

Physical and Chemical Properties

- Melting Points : Methyl and ethyl esters with bulky substituents (e.g., benzyl) exhibit higher melting points (e.g., 105.2–105.7°C for methyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate) due to enhanced intermolecular forces . The 3-bromophenyl analog is expected to have a moderate melting point (~100–120°C) based on similarities to 4-bromophenyl derivatives .

- Solubility: Bromine’s position influences polarity; para-substituted analogs may exhibit better solubility in polar solvents compared to meta-substituted derivatives. For example, ethyl 1-(4-aminofurazan-3-yl)-5-R-triazole-4-carboxylates show solubility in ethanol due to hydrogen bonding .

Q & A

Q. What are the standard synthetic routes for ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A terminal alkyne (e.g., ethyl propiolate) reacts with a 3-bromophenyl-substituted azide under mild conditions (room temperature or 50°C in dichloromethane or DMSO). Catalysts like CuI or CuSO₄/sodium ascorbate are used, followed by purification via column chromatography (cyclohexane/ethyl acetate gradients) or recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm regioselectivity (1,4-substitution) and substituent integration (e.g., 3-bromophenyl protons at δ ~7.5 ppm, ester carbonyl at ~161 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₀BrN₃O₂: calculated 300.0004) .

- IR : Identifies ester carbonyl (~1680 cm⁻¹) and triazole C=N (~1545 cm⁻¹) stretches .

Q. How is crystallographic data obtained and refined for this compound?

Single-crystal X-ray diffraction (SCXRD) is performed using diffractometers (e.g., Bruker SMART APEX CCD). Data refinement employs SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. WinGX or OLEX2 interfaces are used for visualization and validation .

Advanced Research Questions

Q. How can reaction conditions be optimized when steric hindrance from the 3-bromophenyl group reduces cycloaddition efficiency?

Strategies include:

- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance solubility of bulky intermediates .

- Catalyst loading : Increasing Cu(I) concentration (e.g., 10 mol%) accelerates kinetics .

- Temperature modulation : Elevated temperatures (70–80°C) overcome activation barriers, monitored via TLC .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for sterically hindered systems .

Q. How to resolve crystallographic disorder or twinning in this compound’s structure?

In SHELXL:

- Use PART and EXYZ commands to model disorder.

- Apply TWIN and BASF instructions for twinned data.

- Validate with R-factor convergence (<5% discrepancy) and ADDSYM analysis in PLATON .

Q. What methodologies assess the compound’s potential bioactivity (e.g., enzyme inhibition)?

- Carbonic anhydrase inhibition assays : Measure IC₅₀ via stopped-flow CO₂ hydration. Structural analogs with sulfonamide groups show nanomolar activity, suggesting similar protocols for bromophenyl derivatives .

- Antiproliferative screening : Use NCI-60 cell lines (e.g., lung cancer NCI-H522) with MTT assays. Triazole esters with hydrophobic substituents exhibit 68–75% growth inhibition, indicating structure-activity relationship (SAR) studies for optimization .

Q. How to analyze conflicting NMR data caused by dynamic effects or substituent anisotropy?

- Variable-temperature NMR : Resolves broadening from conformational exchange (e.g., ester rotamers).

- 2D experiments (COSY, NOESY) : Assign overlapping signals (e.g., aryl protons near the bromine atom) .

- DFT calculations : Predict chemical shifts (GIAO method) to validate assignments .

Q. What computational approaches predict hydrogen bonding patterns and crystal packing?

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer.

- Graph set analysis : Classifies hydrogen bond motifs (e.g., R₂²(8) rings) to predict stability and solubility .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Refinement R-factor |

|---|---|---|---|---|---|---|---|

| Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino analog | P21/c | 16.88 | 6.31 | 15.31 | 90.98 | 1631.2 | R = 0.036 |

| Methyl 1-benzyl analog | P21/c | 12.34 | 9.87 | 14.56 | 90.0 | 1765.4 | R = 0.042 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.